molecular formula C14H21BrN2O2 B1652860 N-(4-nitrobenzyl)cycloheptanamine hydrobromide CAS No. 1609409-46-2

N-(4-nitrobenzyl)cycloheptanamine hydrobromide

Cat. No.: B1652860
CAS No.: 1609409-46-2
M. Wt: 329.23
InChI Key: AIQJIKBITMFCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrobenzyl)cycloheptanamine hydrobromide is a useful research compound. Its molecular formula is C14H21BrN2O2 and its molecular weight is 329.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymers and Materials Science

N-(4-nitrobenzyl) functional groups have been explored for their photolabile properties, making them valuable in polymer and materials science. Zhao et al. (2012) discussed the use of o-nitrobenzyl-based cross-linkers for creating photodegradable hydrogels and functionalizing copolymers for thin film patterning and bioconjugates. This highlights the potential of N-(4-nitrobenzyl)cycloheptanamine hydrobromide derivatives in developing responsive materials and devices (Zhao et al., 2012).

Organic Synthesis

In organic synthesis, derivatives of this compound serve as intermediates. Ling-ya Wang (2015) reported an efficient synthetic process for N,N-Dimethyl-4-nitrobenzylamine, showcasing the relevance of N-(4-nitrobenzyl) derivatives in producing compounds used in medicine, pesticides, and chemicals (Wang Ling-ya, 2015).

Medicinal Chemistry

In medicinal chemistry, this compound and related compounds find applications as enzyme inhibitors or as moieties enhancing drug properties. Tromp et al. (2005) investigated compounds with alkylamine substituents, including cycloheptanamine derivatives, for their affinity towards nucleoside transport proteins, revealing the potential of such derivatives in developing therapeutics (Tromp et al., 2005).

Drug Development and Biomarker Detection

Provencher and Love (2015) explored 4-(4-Nitrobenzyl)pyridine (NBP) derivatives, including those related to this compound, for their use as biomimetic indicators in detecting alkylating agents. This application is crucial for the toxicological screening of pharmaceuticals and environmental hygiene, indicating the compound's relevance in safety and diagnostic assays (Provencher & Love, 2015).

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]cycloheptanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.BrH/c17-16(18)14-9-7-12(8-10-14)11-15-13-5-3-1-2-4-6-13;/h7-10,13,15H,1-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQJIKBITMFCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-46-2
Record name Cycloheptanamine, N-[(4-nitrophenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-nitrobenzyl)cycloheptanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(4-nitrobenzyl)cycloheptanamine hydrobromide
Reactant of Route 3
Reactant of Route 3
N-(4-nitrobenzyl)cycloheptanamine hydrobromide
Reactant of Route 4
Reactant of Route 4
N-(4-nitrobenzyl)cycloheptanamine hydrobromide
Reactant of Route 5
Reactant of Route 5
N-(4-nitrobenzyl)cycloheptanamine hydrobromide
Reactant of Route 6
Reactant of Route 6
N-(4-nitrobenzyl)cycloheptanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.